2-Methyl-2-adamantanol
Overview
Description
2-Methyl-2-adamantanol is an organic compound with the molecular formula C11H18O. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The compound is known for its rigidity and stability, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-2-adamantanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and solvent conditions to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methyl-2-adamantanone. This method is preferred due to its efficiency and scalability. The process is conducted under high pressure and temperature, with catalysts such as palladium on carbon or platinum oxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-adamantanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of 2-methyl-2-adamantanone back to this compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-Methyl-2-adamantanone.
Reduction: this compound.
Substitution: 2-Methyl-2-chloroadamantane or 2-Methyl-2-bromoadamantane.
Scientific Research Applications
2-Methyl-2-adamantanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a stabilizing agent in biological systems due to its rigid structure.
Medicine: Explored for its antiviral properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-adamantanol involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-Adamantanol: Similar in structure but lacks the methyl group at the 2-position.
1-Adamantanol: Differently substituted adamantane derivative with the hydroxyl group at the 1-position.
2-Methyl-2-adamantanone: The oxidized form of 2-Methyl-2-adamantanol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring robust materials and precise molecular interactions .
Properties
IUPAC Name |
2-methyladamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOZWMQUOWYZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220469 | |
Record name | 2-Methyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-98-7 | |
Record name | 2-Methyl-2-adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-2-adamantanol in lithographic resist technology?
A1: this compound has been explored as a key component in photoresist materials for 193-nm lithography. It serves as an acid-labile protective group within methacrylate polymers. [, , ] This means that upon exposure to acid, the this compound group cleaves, leading to a change in the polymer's solubility and enabling the formation of high-resolution patterns on silicon substrates. []
Q2: How does the polarity of the protective group impact the performance of this compound-containing resists?
A2: Research indicates that the polarity of the protective group paired with this compound in methacrylate polymers significantly impacts the lithographic performance. [] A good match in polarity and acid cleavability between the two protective groups is crucial. For instance, 3-hydroxy-γ-butyrolactone, with suitable polarity, showed promising results when combined with this compound in a resist formulation. []
Q3: What are the thermal properties of this compound relevant to its applications?
A3: this compound exhibits a solid-solid phase transition to a plastic crystal state. [, , ] This transition is characterized by a significant entropy change and is highly sensitive to pressure, resulting in colossal barocaloric effects. [] This property makes this compound and its derivatives potentially useful for thermal management applications, including environmentally friendly cooling, heating, and waste heat management. []
Q4: How does the molecular weight of a methacrylate polymer containing this compound affect its lithographic performance?
A4: Studies have shown that the molecular weight (Mw) of the polymer influences the resolution capabilities of the resist. [] For a this compound and 3-hydroxy-γ-butyrolactone containing methacrylate resist, an Mw of around 15,000 was found to be optimal for achieving high resolution. []
Q5: What is known about the hydrogen bonding behavior of this compound?
A5: Research using X-ray crystallography and infrared spectroscopy has revealed the presence of hydrogen bonds in the crystalline phases of this compound. [] These H-bonds play a role in the compound's solid-state transitions and influence the thermodynamic parameters associated with these transitions. []
Q6: Are there alternative protective groups to 3-hydroxy-γ-butyrolactone for use with this compound in resists?
A6: Yes, researchers have investigated other protective groups besides 3-hydroxy-γ-butyrolactone. [] The goal is to find alternatives that offer an optimal balance of polarity and acid cleavability to work effectively with this compound in resist formulations. [] Mevalonic lactone is another example explored for this purpose. []
Q7: Beyond lithography, are there other applications for this compound?
A7: While lithography is a prominent area of application, the unique properties of this compound, particularly its phase transition behavior, make it interesting for other fields. This includes its potential use in thermal management technologies for applications like cooling, heating, and waste heat recovery. [] Further research may uncover additional applications in material science and beyond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.